N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 933205-03-9
VCID: VC8323644
InChI: InChI=1S/C21H19N5O4S/c27-19(23-15-4-6-16(7-5-15)26(29)30)13-31-20-17-2-1-3-18(17)25(21(28)24-20)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2,(H,23,27)
SMILES: C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.5 g/mol

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.: 933205-03-9

Cat. No.: VC8323644

Molecular Formula: C21H19N5O4S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide - 933205-03-9

Specification

CAS No. 933205-03-9
Molecular Formula C21H19N5O4S
Molecular Weight 437.5 g/mol
IUPAC Name N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N5O4S/c27-19(23-15-4-6-16(7-5-15)26(29)30)13-31-20-17-2-1-3-18(17)25(21(28)24-20)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2,(H,23,27)
Standard InChI Key BECMHPJRGQSALM-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4
Canonical SMILES C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4

Introduction

1. Overview of the Compound

Chemical Name:
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

This compound is a complex organic molecule featuring several functional groups:

  • A nitrophenyl group at the amide nitrogen.

  • A cyclopenta[d]pyrimidine core with a pyridinylmethyl substituent.

  • A thioacetamide linkage connecting the cyclopenta[d]pyrimidine to the acetamide group.

2. Structural Features

Functional Groups

  • Nitrophenyl Group:
    The nitro group (-NO₂) attached to the phenyl ring contributes to electron-withdrawing properties, potentially affecting the compound's reactivity and solubility.

  • Cyclopenta[d]pyrimidine Core:
    This bicyclic system is fused with a pyrimidine ring and a cyclopentane ring. It is often found in bioactive molecules due to its ability to interact with biological targets.

  • Thioacetamide Linkage:
    The sulfur atom in this linkage introduces unique reactivity and may enhance binding affinity in biological systems.

  • Pyridinylmethyl Substituent:
    The pyridine ring provides aromaticity and potential for hydrogen bonding or π-stacking interactions.

3. Potential Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions:

General Steps:

  • Formation of the Cyclopenta[d]pyrimidine Core:
    This can be achieved through cyclization reactions involving appropriate precursors like pyrimidines and cyclopentanones.

  • Introduction of the Thioacetamide Group:
    Reaction of a suitable thiol derivative with an acetamide precursor under nucleophilic substitution conditions.

  • Attachment of the Nitrophenyl Group:
    Coupling reactions such as amidation or reductive amination can be used to introduce this moiety.

  • Final Functionalization:
    Modifications like nitration or methylation may be applied to fine-tune the molecule's properties.

4. Potential Applications

Pharmacological Applications

Given its structural complexity, this compound may exhibit biological activity:

  • Anticancer Activity: Cyclopenta[d]pyrimidines are known scaffolds in kinase inhibitors.

  • Antimicrobial Properties: The nitrophenyl group and thioacetamide linkage may enhance activity against bacterial or fungal pathogens.

  • Enzyme Inhibition: The molecule's functional groups suggest potential as an inhibitor for enzymes like proteases or kinases.

Material Science

The electron-rich and electron-deficient regions in this molecule could make it useful in organic electronics or as a ligand in coordination chemistry.

5. Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C):
    To determine proton and carbon environments.

  • IR Spectroscopy:
    To identify functional groups (e.g., C=O stretching for amides, S-H stretching for thio groups).

  • Mass Spectrometry (MS):
    To confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography (if crystalline):
    To elucidate the three-dimensional structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator